4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
4-Methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the para position. The benzamide moiety is linked to a 1,3-thiazole ring, which is further substituted at the 4-position with a carbamoylmethyl group connected to a 4-methoxyphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
4-methoxy-N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-16-7-3-13(4-8-16)19(25)23-20-22-15(12-28-20)11-18(24)21-14-5-9-17(27-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWRYNLUZBDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple stepsThe methoxy groups are usually introduced through methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes such as continuous flow chemistry .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or strong acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide group can yield primary or secondary amines .
Scientific Research Applications
4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparisons
The target compound’s key structural motifs include a thiazole ring , benzamide group , and methoxy substituents . Below is a comparative analysis with structurally related compounds:
Key Observations :
- Thiazole vs. Oxadiazole/Triazole : Compounds like LMM5 (oxadiazole) and 9e (triazole) exhibit altered electronic properties and binding affinities due to heterocycle differences .
- Linker Diversity : The carbamoylmethyl group in the target compound provides conformational flexibility, unlike rigid linkers (e.g., sulfamoyl in LMM5) .
Yield Comparison :
Spectral Validation :
- IR : Absence of νC=O (~1663 cm⁻¹) in cyclized products ( ).
- NMR : Methoxy protons (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.8–8.2 ppm) are common across analogs .
Insights :
- The target compound’s methoxy groups may enhance binding to hydrophobic enzyme pockets, as seen in LMM5 .
Physicochemical Properties
Biological Activity
4-Methoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a benzamide group, and methoxy substituents. The synthesis typically involves multi-step organic reactions that include the formation of the thiazole ring through cyclization followed by amide bond formation with the benzamide group. Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Anticancer Properties
Research has indicated that compounds containing thiazole rings exhibit significant anticancer activity. In particular, studies suggest that derivatives similar to this compound can inhibit various cancer cell lines. For example, thiazole-bearing molecules have shown cytotoxic effects against several cancer types, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy enhances this activity, making it a candidate for further development in antimicrobial therapies .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. This interaction may modulate enzyme activities or receptor functions, leading to altered cellular responses. For instance, the compound may interfere with cellular pathways involved in cancer cell proliferation and survival .
Study on Antiviral Activity
A study highlighted the antiviral potential of benzamide derivatives against Hepatitis B virus (HBV). Although not directly tested on this compound, related compounds demonstrated broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which inhibits HBV replication .
Thiazole as Antitumor Agents
A review discussed various thiazole-containing compounds that have shown promising results in preclinical trials. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring and substituents significantly influence anticancer efficacy. Compounds with specific substitutions exhibited enhanced potency against tumor cells .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
